(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride
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Overview
Description
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H19ClO4S. It is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactors. The process includes the careful control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include substituted cyclopentyl derivatives, alcohols, ethers, and sulfonic acids .
Scientific Research Applications
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate that can react with various nucleophiles. The sulfonyl group acts as an electrophile, facilitating the substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentylmethanesulfonyl chloride
- Methanesulfonyl chloride
- Cyclopentylmethyl ether
Uniqueness
(1-((2-Methoxyethoxy)methyl)cyclopentyl)methanesulfonyl chloride is unique due to its specific structure that combines the cyclopentyl ring with a methoxyethoxy group. This unique structure imparts distinct reactivity and solubility properties, making it valuable in specialized synthetic applications .
Properties
Molecular Formula |
C10H19ClO4S |
---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
[1-(2-methoxyethoxymethyl)cyclopentyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-14-6-7-15-8-10(4-2-3-5-10)9-16(11,12)13/h2-9H2,1H3 |
InChI Key |
FLZNOJNHJRWAOD-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1(CCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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